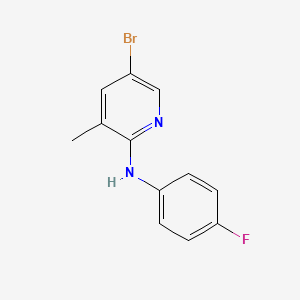

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNSPMODSIZJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural & Synthetic Analysis: 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

[1]

Executive Summary & Scaffold Significance

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine (CAS: 2743340-18-1) represents a privileged pharmacophore in medicinal chemistry, specifically within the class of diarylamines .[1] This scaffold is structurally homologous to several FDA-approved kinase inhibitors (e.g., MEK and B-Raf inhibitors), where the pyridine nitrogen and the exocyclic amino group often function as a critical bidentate hinge-binding motif in the ATP-binding pocket of kinases.[1]

The molecule integrates three distinct functional handles for Structure-Activity Relationship (SAR) expansion:

-

The 5-Bromo Handle: A versatile electrophile for Suzuki-Miyaura or Sonogashira couplings to extend the scaffold into the "solvent-exposed" region of a protein target.[1]

-

The 4-Fluorophenyl Moiety: A metabolic blocker (para-fluorine) that modulates lipophilicity and prevents rapid oxidation of the phenyl ring.[1]

-

The 3-Methyl Group: A steric lock that forces the diarylamine system into a non-planar conformation, often improving selectivity by inducing atropisomerism or filling hydrophobic pockets (e.g., the "gatekeeper" region).

Retrosynthetic Logic & Strategic Disconnection

To ensure high purity and regiochemical fidelity, the synthesis must avoid competitive coupling at the 5-bromo position.[1] The most robust disconnection relies on the Buchwald-Hartwig Amination , utilizing the differential reactivity of halogenated precursors.

Diagram 1: Retrosynthetic Pathway Analysis[1]

Caption: Strategic disconnection showing the primary Buchwald-Hartwig route (solid lines) versus the SNAr alternative (dashed).

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling[1]

Objective: Synthesize the target while preserving the 5-bromo substituent for future diversification. Challenge: Prevent polymerization or self-coupling of the 2-amino-5-bromo-3-methylpyridine.

Optimized Methodology

Reagents:

-

Substrate A: 2-Amino-5-bromo-3-methylpyridine (1.0 eq)[1]

-

Substrate B: 1-Bromo-4-fluorobenzene (1.2 eq)[1]

-

Ligand: Xantphos (10 mol%) – Selected for its large bite angle, promoting reductive elimination of the amine.

-

Base: Cs₂CO₃ (2.0 eq) – Preferred over NaOtBu to minimize base-sensitive side reactions.[1]

-

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Workflow:

-

Inertion: Flame-dry a two-neck round-bottom flask and cycle with Argon (3x).

-

Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add 1,4-Dioxane (0.1 M concentration relative to substrate).[1] Stir at RT for 10 mins to generate the active Pd(0)-ligand species (solution turns yellow/orange).

-

Substrate Addition: Introduce 2-amino-5-bromo-3-methylpyridine, 1-bromo-4-fluorobenzene, and Cs₂CO₃.

-

Degassing: Sparge the suspension with Argon for 5 minutes.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~281/283 Da).[1]

-

Critical Checkpoint: If the 5-Br begins to couple (forming biaryls), lower temp to 80°C and switch to a more selective catalyst system like Pd₂dba₃/BrettPhos .

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).[1] Concentrate filtrate.[1]

-

Purification: Flash Column Chromatography (SiO₂).[1]

Structural Elucidation & Analytical Data

Confirming the structure requires distinguishing the regiochemistry (2-amino vs 3-methyl vs 5-bromo) and verifying the integrity of the halogen handles.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The 3-methyl group breaks the symmetry of the pyridine ring, creating a distinct splitting pattern.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| NH | 8.50 - 9.00 | br s | 1H | Exchangeable.[1] Downfield due to deshielding by pyridine ring current and H-bond acidity.[1] |

| Py-H6 | 8.15 | d (J ≈ 2.2 Hz) | 1H | Most deshielded aromatic proton (adj. to N).[1] Meta-coupled to H4. |

| Py-H4 | 7.65 | d (J ≈ 2.2 Hz) | 1H | Meta-coupled to H6.[1] Shielded slightly by the 3-Me group compared to H6. |

| Ph-H2'/6' | 7.60 - 7.70 | m | 2H | Ortho to amine.[1] Part of AA'BB' system (coupling with F).[1][3] |

| Ph-H3'/5' | 7.10 - 7.20 | m | 2H | Ortho to Fluorine.[1] Large |

| 3-Me | 2.15 | s | 3H | Characteristic aryl-methyl singlet.[1] |

Diagram 2: NMR Connectivity & Splitting Tree[1]

Caption: NMR splitting logic highlighting the critical meta-coupling in the pyridine ring and F-coupling in the phenyl ring.

Mass Spectrometry (MS)

Physicochemical Profile (Calculated)

Understanding the "drug-likeness" is essential for application scientists integrating this scaffold into larger libraries.[1]

| Property | Value | Implication |

| Molecular Weight | 281.13 g/mol | Ideal fragment size (<300) allowing for significant elaboration.[1] |

| cLogP | ~3.8 | Highly lipophilic.[1] Requires polar groups in final drug design to improve solubility.[1] |

| TPSA | ~25 Ų | Low polar surface area; high membrane permeability expected.[1] |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinase pockets.[1] |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing 5-Br and 2-amino conjugation.[1] |

References

-

Pharmalego . (2024).[1] Product Analysis: 5-bromo-4-fluoro-3-methylpyridin-2-amine and related isomers. Retrieved from [1]

-

Sigma-Aldrich . (2024).[1] 2-Amino-5-bromo-3-methylpyridine: Synthesis and Applications. Retrieved from [1]

-

MDPI . (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [1]

-

PubChem . (2024).[1] Compound Summary: 2-Amino-3-bromo-5-fluoropyridine and analogues. Retrieved from [1]

-

ChemScene . (2024). Building Blocks for Medicinal Chemistry: 3-Amino-2-bromo-5-fluoropyridine. Retrieved from [1]

The Privileged Scaffold: Engineering N-Aryl-Aminopyridines for Kinase Inhibition

Topic: Structure-activity relationship (SAR) of N-aryl-aminopyridines Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The N-aryl-2-aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Its "privileged" status stems from its ability to faithfully mimic the adenine ring of ATP, forming a bidentate hydrogen-bonding motif with the kinase hinge region.

This guide moves beyond basic textbook definitions to explore the electronic and steric engineering required to transform this scaffold from a promiscuous binder into a selective clinical candidate. We will dissect the Structure-Activity Relationship (SAR) vectors, detail the Buchwald-Hartwig synthetic access, and analyze the success of Crizotinib as a paradigmatic case study.

Structural Anatomy & Electronic Properties

To engineer this scaffold, one must first understand its electronic behavior. The core 2-aminopyridine system functions as a donor-acceptor (D-A) motif.

The Pharmacophore

The pyridine nitrogen (

Critical Insight - pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. However, in 2-aminopyridine, the electron-donating amino group pushes electron density into the ring (resonance effect), raising the pKa of the ring nitrogen to ~6.8. This makes the ring nitrogen a stronger H-bond acceptor but also increases the risk of non-specific protein binding (promiscuity) and hERG channel inhibition. Successful SAR often involves attenuating this basicity via electron-withdrawing groups (EWGs) on the aryl tail.

Visualization: The Hinge Binding Motif

The following diagram illustrates the canonical binding mode of 2-aminopyridines within the ATP binding pocket.

Figure 1: Canonical bidentate binding mode of the 2-aminopyridine scaffold to the kinase hinge region.

Synthetic Access: The Buchwald-Hartwig Protocol[1][2]

While SNAr (Nucleophilic Aromatic Substitution) is possible with electron-deficient pyridines, it often fails with electron-rich or sterically hindered substrates. The industry standard for constructing N-aryl-aminopyridines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Why this method? It tolerates a wide range of functional groups (esters, nitriles) on the aryl partner that would be sensitive to the harsh conditions of SNAr.

Reaction Mechanism & Workflow

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination specific to aminopyridine synthesis.

Standard Operating Procedure (SOP)

Validation: This protocol is derived from optimized conditions for heteroaryl couplings [1].

-

Reagents:

-

Substrate A: 2-Chloropyridine derivative (1.0 equiv).

-

Substrate B: Aniline derivative (1.2 equiv).

-

Catalyst: Pd2(dba)3 (2-5 mol%).

-

Ligand: Xantphos (4-10 mol%) – Crucial for bidentate chelation stability.

-

Base: Cs2CO3 (2.0 equiv) for sensitive substrates, or NaOtBu for unactivated substrates.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

-

Procedure:

-

Charge an oven-dried reaction vial with Pd2(dba)3, Xantphos, and Base.

-

Purge with Argon for 5 minutes.

-

Add Substrates A and B dissolved in degassed solvent.

-

Seal and heat to 100°C for 12-18 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

SAR Vectors & Optimization Logic

Optimization of the N-aryl-aminopyridine scaffold generally follows three vectors.

| Vector | Location | Function | Common Modifications |

| R1 | Pyridine Ring (C3/C5) | Solubility & Shape | Methyl, Halogen, or Alkoxy groups. C3 substitution often induces a twist, forcing the aryl tail into a specific vector. |

| R2 | Linker (NH) | Hinge Binding | Typically left as NH. Methylation (N-Me) usually abolishes binding by removing the donor capability. |

| R3 | Aryl Tail | Selectivity & ADME | Solubilizing groups (Piperazine, Morpholine) or EWGs (F, Cl) to modulate electronics. |

Case Study: Crizotinib (Pfizer)

The discovery of Crizotinib (PF-02341066) perfectly illustrates the power of this scaffold [2].

-

The Challenge: The initial lead (PHA-665752) was potent against c-Met but had poor physicochemical properties (high lipophilicity).

-

The Solution: The core was switched to a 2-aminopyridine .[1]

-

Key SAR Move: A benzyloxy group was introduced at the 3-position of the pyridine.[1][2]

-

Effect 1: This filled the hydrophobic ATP pocket (selectivity).

-

Effect 2: It locked the conformation of the molecule relative to the hinge.

-

-

Result: The 2-aminopyridine core improved "Ligand Efficiency" (LE) significantly compared to the previous indolinone scaffold.

Experimental Validation: Kinase Assay Protocol

To validate the SAR, a robust biochemical assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Rationale: This assay measures the binding of a tracer to the kinase active site. Displacement by your N-aryl-aminopyridine results in a decrease in FRET signal.

-

Preparation:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST or His).

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

-

-

Workflow:

-

Step 1: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well plate.

-

Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins.

-

Step 3: Add 5 µL of Tracer.

-

Step 4: Incubate for 60 mins at Room Temperature (protect from light).

-

Step 5: Read plate on a multimode reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Em 665nm / Em 615nm).

-

Plot Ratio vs. log[Compound] to determine IC50.

-

Decision Tree for Scaffold Optimization

Use this logic flow when your initial hit displays activity but lacks drug-like properties.

Figure 3: Strategic decision tree for optimizing N-aryl-aminopyridine hits.

References

-

BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

-

Cui, J. J., et al. (2011).[1][3] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] Retrieved from

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from

Sources

- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crizotinib: New Drug for ALK-positive Advanced Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 4. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]

Technical Guide: Electronic & Synthetic Architecture of 5-Bromo-3-Methylpyridine

The following technical guide details the electronic and synthetic profile of 5-bromo-3-methylpyridine , a critical scaffold in modern drug discovery.

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 5-bromo-3-methylpyridine (CAS: 3430-16-8) represents a "privileged scaffold." Unlike the symmetric 3,5-dibromopyridine or the electron-rich 3,5-dimethylpyridine, this non-symmetric motif offers a unique dipole vector and orthogonal reactivity handles.

Core Value Proposition:

-

Electronic "Goldilocks" Zone: The electron-withdrawing bromine (-I effect) balances the electron-donating methyl group (+I effect), modulating the pyridine nitrogen’s basicity (pKa ~3.2) to improve metabolic stability without abolishing H-bond acceptor capability.

-

Orthogonal Functionalization: The C3-Bromine allows for high-fidelity cross-coupling (Suzuki/Buchwald), while the C5-Methyl provides a handle for benzylic oxidation or radical functionalization.

-

Site-Selective C-H Activation: The interplay between the ring nitrogen and substituents creates distinct pKa gradients at C2, C4, and C6, enabling regioselective lithiation.

Part 2: Electronic Architecture

To predict reactivity, we must map the molecular orbitals and electron density distribution.

Inductive & Resonance Effects

The pyridine ring is inherently electron-deficient (

-

Position 3 (Bromine): Exerts a strong inductive withdrawal (-I) and a weak mesomeric donation (+M). The -I effect dominates, significantly increasing the acidity of the adjacent C2 and C4 protons.

-

Position 5 (Methyl): Exerts a weak inductive donation (+I) and hyperconjugation. This slightly raises the energy of the HOMO, making the ring slightly more susceptible to electrophilic attack compared to 3,5-dibromopyridine, but still far less than benzene.

Frontier Molecular Orbitals (FMO)[1][2]

-

HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the ring carbons and the methyl group. The methyl group raises the HOMO energy, increasing nucleophilicity relative to 3-bromopyridine.

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the pyridine ring and the C-Br bond. The low-lying LUMO facilitates nucleophilic attacks (e.g., metal-halogen exchange or S

Ar under forcing conditions). -

Dipole Moment: The vector sum of the N-lone pair, C-Br, and C-Me bonds creates a distinct dipole that influences binding orientation in protein pockets (e.g., kinase hinge regions).

Basicity (pKa)

-

Pyridine: ~5.2

-

3-Bromopyridine: ~2.8

-

3-Methylpyridine: ~5.7[1]

-

5-Bromo-3-methylpyridine: ~3.2 (Predicted)

-

Implication: The nitrogen remains a viable hydrogen bond acceptor at physiological pH (7.4) but is less likely to be protonated than unsubstituted pyridine, improving membrane permeability (LogD).

-

Part 3: Reactivity Map & Visualization

The following diagram illustrates the distinct reactivity zones dictated by the electronic overlay of the Nitrogen, Bromine, and Methyl groups.

Caption: Reactivity landscape of 5-bromo-3-methylpyridine showing orthogonal functionalization vectors.

Part 4: Experimental Protocols

Protocol A: Regioselective C2-Lithiation (The "DoG" Effect)

Principle: The C2 proton is the most acidic due to the synergistic inductive withdrawal of the adjacent Nitrogen and the C3-Bromine (Directing Ortho Group or DoG effect). However, "Halogen Dance" (migration of Li to C4 and Br to C3) is a risk if temperatures rise above -78°C.

Reagents:

-

Substrate: 5-Bromo-3-methylpyridine (1.0 eq)

-

Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq) — Preferred over LDA to minimize nucleophilic attack on the ring.

-

Electrophile: DMF, I2, or Aldehydes.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.15 eq) in THF at -78°C, add n-BuLi (1.15 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Metalation: Add a solution of 5-bromo-3-methylpyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent halogen scrambling.

-

-

Equilibration: Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

-

Quenching: Add the electrophile (e.g., DMF, 1.5 eq) rapidly.

-

Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

Validation:

-

Successful C2-substitution yields 5-bromo-3-methylpicolinaldehyde .

-

Note: If C4 substitution is observed, the reaction temperature was likely too high, allowing thermodynamic equilibration.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Principle: The C-Br bond is activated for oxidative addition by Pd(0). The electron-poor pyridine ring facilitates this step faster than electron-rich aryl bromides.

Reagents:

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) or Pd(PPh3)4.

-

Ligand: Not usually required beyond the precatalyst, but XPhos can improve yields for sterically hindered boronic acids.

-

Base: K3PO4 (2.0 eq) or Cs2CO3.

-

Solvent: 1,4-Dioxane/Water (4:1).[2]

Step-by-Step Methodology:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes.

-

Assembly: Charge the reaction vessel with 5-bromo-3-methylpyridine (1.0 eq), Arylboronic acid (1.2 eq), Base, and Catalyst.

-

Reaction: Heat to 80-90°C under Argon for 4-12 hours.

-

Monitoring: HPLC/UPLC. The disappearance of the starting bromide is usually rapid.

-

-

Purification: The basic nitrogen can cause streaking on silica. Pre-treat silica gel with 1% Et3N or use amino-functionalized silica for flash chromatography.

Part 5: Medicinal Chemistry Applications[4][5][6][7][8]

Scaffold Hopping & Bioisosterism

5-bromo-3-methylpyridine serves as a bioisostere for 3,5-disubstituted benzenes .

-

Advantage: The pyridine nitrogen reduces lipophilicity (LogP) compared to the benzene analog, improving water solubility.

-

Metabolic Stability: The C5-methyl group blocks the metabolic "soft spot" at the 5-position (a common site for CYP450 oxidation in simple pyridines), while the C3-Br allows for the installation of diversity elements.

Kinase Inhibition (Case Study: RAF/MEK)

In kinase inhibitors (e.g., Vemurafenib analogs), the pyridine nitrogen often functions as a key H-bond acceptor for the hinge region of the ATP binding pocket.

-

Design Strategy: Use the C3-Br to couple a "tail" moiety that extends into the solvent-exposed region. Use the C5-Me to induce a twist in the biaryl system (atropisomerism control) or to fill a small hydrophobic pocket (gatekeeper residue interaction).

Divergent Synthesis Workflow

The following workflow demonstrates how to generate a library of 3,5-disubstituted pyridines from this single precursor.

Caption: Divergent synthesis pathways accessing C2, C3, and C5 functionalized derivatives.

References

- Schlosser, M., & Rausis, T. (2004). Site-Selective Lithiation of Pyridines. European Journal of Organic Chemistry. (Contextual grounding on the "DoG" effect and LiTMP usage).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved October 2025, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction.... Retrieved October 2025, from [Link][3]

Sources

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine molecular weight and formula

Executive Summary & Structural Significance

This guide details the physicochemical properties, synthesis, and validation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine . This molecule represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1]

The structural logic of this compound is threefold:

-

The Aminopyridine Core: A classic hinge-binding motif found in numerous FDA-approved drugs (e.g., Crizotinib derivatives).[1]

-

The C3-Methyl Group: A critical steric handle. Unlike a simple pyridine, the C3-methyl forces the N-phenyl ring out of planarity (atropisomerism potential), improving selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

-

The C5-Bromine: A versatile synthetic handle allowing for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

Physicochemical Core Data

The following data is derived from atomic weight standards and structural topology analysis.

| Property | Value | Notes |

| IUPAC Name | 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine | |

| Molecular Formula | C₁₂H₁₀BrFN₂ | |

| Molecular Weight | 281.13 g/mol | Calculated using IUPAC atomic weights [1]. |

| Exact Mass | 280.0011 u | Monoisotopic mass. |

| Heavy Atom Count | 16 | |

| ClogP (Est.) | 3.8 ± 0.4 | Highly lipophilic due to Br/F/Me substituents.[1] |

| H-Bond Donors | 1 | Secondary amine (NH). |

| H-Bond Acceptors | 2 | Pyridine Nitrogen, Fluorine.[1][2] |

| Rotatable Bonds | 2 | N-Phenyl and N-Pyridyl bonds. |

Synthetic Architecture

Strategic Analysis: The Chemoselectivity Challenge

Synthesizing this molecule presents a classic chemoselectivity problem: Halogen Contention.

-

Target: Form a C–N bond between the pyridine C2 position and the aniline nitrogen.

-

Risk: Standard Pd-catalyzed amination (Buchwald-Hartwig) using a dibromide precursor (e.g., 2,5-dibromo-3-methylpyridine) risks coupling at the C5-position, yielding the wrong isomer or oligomers.[1]

Recommended Protocol: Chan-Lam Oxidative Coupling

To bypass the halogen contention, we utilize the Chan-Lam coupling . This copper-mediated reaction couples an aryl boronic acid with an amine.[3][4] By using 2-amino-5-bromo-3-methylpyridine as the nucleophile and 4-fluorophenylboronic acid as the electrophile, we leave the sensitive C5-bromine intact.

Reagents & Materials

-

Nucleophile: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) [2].

-

Electrophile: 4-Fluorophenylboronic acid (CAS: 1765-93-1).

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂].[1]

-

Ligand/Base: Pyridine (2 eq) or TEA.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Atmosphere: Open air (O₂ is the oxidant).

Step-by-Step Protocol

-

Charge: To a 250 mL round-bottom flask equipped with a stir bar, add 2-amino-5-bromo-3-methylpyridine (1.0 eq, 10 mmol) and 4-fluorophenylboronic acid (1.5 eq, 15 mmol).

-

Catalyst Addition: Add Cu(OAc)₂ (1.0 eq, 10 mmol). Note: Stoichiometric Cu is preferred for speed, though catalytic (20 mol%) works with slower kinetics.[1]

-

Solvation: Add DCM (50 mL) and Pyridine (2.0 eq).

-

Reaction: Stir vigorously at room temperature (25°C) open to the atmosphere. The reaction typically turns a dark blue/green (active Cu species).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The boronic acid spot will disappear, and a new non-polar spot (product) will emerge. Reaction time: 12–24 hours.

-

Workup:

-

Dilute with EtOAc (100 mL).

-

Wash with 1M HCl (removes pyridine and unreacted amine).

-

Wash with Brine.[5]

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.

Alternative Route: Selective Buchwald-Hartwig

For scale-up (>100g), where stoichiometric copper is problematic, use a Pd-catalyzed coupling .[1]

-

Crucial Adjustment: Use 1-fluoro-4-iodobenzene instead of the bromo-analog.

-

Logic: The oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br (Pyridine C5). This kinetic difference ensures the C–N bond forms at the phenyl ring, not the pyridine [3].

Visualization of Synthesis Logic

The following diagram illustrates the chemoselective pathway chosen to preserve the C5-Bromine handle.

Caption: Figure 1. Chemoselective Chan-Lam synthesis strategy avoiding C5-bromine interference.

Analytical Validation (QC Standards)

To certify the synthesized material, the following spectroscopic signatures must be observed.

¹H NMR (400 MHz, CDCl₃) Expectations

-

δ 2.15–2.25 ppm (s, 3H): Distinct singlet for the C3-Methyl group. This is the diagnostic handle; if this splits or shifts significantly, check for regioisomers.

-

δ 6.0–6.5 ppm (bs, 1H): Amine N-H proton (exchangeable with D₂O).[1]

-

δ 6.9–7.1 ppm (m, 2H): Phenyl protons ortho to Fluorine (splitting due to ¹⁹F coupling).

-

δ 7.4–7.5 ppm (m, 2H): Phenyl protons meta to Fluorine.

-

δ 7.6 ppm (d, 1H): Pyridine C4-H (doublet due to meta-coupling with C6-H).

-

δ 8.1 ppm (d, 1H): Pyridine C6-H (deshielded by Nitrogen and Bromine).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺: Two peaks of equal intensity at m/z 281.1 and 283.1 (characteristic ¹:¹ isotopic ratio of ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Loss of Br (M-79/81) is common in high-energy collision.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[1] Standard Atomic Weights.[6] Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Chan-Lam Coupling Mechanism and Protocols. Retrieved from [Link][1]

-

ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[7][8] Retrieved from [Link]

Sources

- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencecodons.com [sciencecodons.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of 2-Amino-3-Methylpyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-amino-3-methylpyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a diverse array of therapeutic agents. Its unique electronic and structural properties contribute to its efficacy but also present distinct challenges regarding chemical stability. This in-depth technical guide provides a comprehensive analysis of the chemical stability of the 2-amino-3-methylpyridine core. We will explore its intrinsic stability, delve into the primary degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and present field-proven strategies for its stabilization in pharmaceutical formulations. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to anticipate and mitigate stability issues, thereby accelerating the development of robust and effective drug candidates.

Introduction: The Significance of the 2-Amino-3-Methylpyridine Scaffold

The 2-amino-3-methylpyridine moiety, a substituted pyridine ring, is a privileged scaffold in drug discovery. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The amino group at the 2-position and the methyl group at the 3-position modulate the electronic properties and steric profile of the pyridine ring, influencing its basicity and reactivity. This unique arrangement has been successfully incorporated into a multitude of active pharmaceutical ingredients (APIs) across different therapeutic areas. However, the very features that make this scaffold attractive from a medicinal chemistry perspective can also render it susceptible to chemical degradation, impacting the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of its stability profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design and development.

Intrinsic Chemical Stability and General Handling

Under recommended storage conditions—in a cool, dry, and well-ventilated place, protected from light—2-amino-3-methylpyridine is a stable solid.[1][2] However, its chemical nature predisposes it to reactivity with certain classes of compounds and under specific environmental conditions.

Key Incompatibilities:

-

Strong Oxidizing Agents: The amino group and the electron-rich pyridine ring are susceptible to oxidation. Contact with strong oxidizing agents can lead to rapid degradation.[3]

-

Strong Acids: The basic nitrogen atom of the pyridine ring and the exocyclic amino group can be protonated by strong acids, which may catalyze degradative reactions or lead to the formation of less stable salts.[3]

General Handling and Storage Recommendations:

-

Store in tightly sealed containers to prevent exposure to air and moisture.

-

Protect from direct sunlight and other sources of high-energy radiation.

-

Avoid contact with incompatible materials listed above.

Principal Degradation Pathways and Mechanisms

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating the potential degradation pathways of a drug substance.[4] For the 2-amino-3-methylpyridine scaffold, the primary degradation routes are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The 2-amino-3-methylpyridine scaffold is generally stable against hydrolysis under neutral conditions. However, under acidic or basic conditions, degradation can be induced, particularly at elevated temperatures.

-

Acid-Catalyzed Hydrolysis: While the pyridine ring itself is relatively resistant to acid-catalyzed cleavage, the amino group can be a site of reaction. Under harsh acidic conditions, deamination can occur, though this is generally a slow process for aminopyridines. The rate and extent of degradation are highly dependent on the pH and the presence of other functional groups in the molecule.

-

Base-Catalyzed Hydrolysis: In strongly alkaline solutions, nucleophilic attack by hydroxide ions can potentially lead to ring-opening or other degradative reactions, although aminopyridines are generally more stable under basic conditions compared to acidic ones.

Oxidative Degradation

Oxidation is a significant degradation pathway for the 2-amino-3-methylpyridine scaffold due to the presence of the electron-donating amino group and the pyridine ring nitrogen.

-

Mechanism of Oxidation: The reaction with oxidizing agents, such as hydrogen peroxide, can proceed via several mechanisms. The primary amino group can be oxidized, and the pyridine ring can be oxidized to form N-oxides or undergo ring-opening under more stringent conditions.[5]

-

Identified Oxidation Products: In vitro metabolism studies of 2-amino-3-methylpyridine have identified specific oxidation products, which can serve as indicators of potential oxidative degradants in stability studies. These include:

-

2-amino-3-hydroxymethylpyridine (2A3HMP) []

-

2-amino-3-methyl-5-hydroxypyridine (2A3M5HP) []

-

2-amino-3-methylpyridine-1-N-oxide (2A3MPNO) []

-

The formation of these products highlights the susceptibility of both the methyl group and the pyridine ring to oxidative modification.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in pyridine derivatives, leading to degradation.[5]

-

Mechanism of Photodegradation: The absorption of light can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation, rearrangement, or polymerization. The specific degradation pathway is dependent on the wavelength of light and the presence of photosensitizers.[5] For many pyridine-containing compounds, a common photodegradation pathway involves oxidation of the pyridine ring.[5]

The following diagram illustrates the potential degradation pathways of the 2-amino-3-methylpyridine scaffold under various stress conditions.

Caption: Potential degradation pathways of the 2-amino-3-methylpyridine scaffold.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradants and developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

The following diagram outlines a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is a prerequisite for meaningful forced degradation studies.[5]

Recommended HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For mass spectrometry (MS) compatible methods, volatile buffers like ammonium acetate or formic acid are preferred.[7]

-

Detection: A photodiode array (PDA) detector is useful for monitoring peak purity and detecting the formation of new chromophores. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of degradation products.

Protocol for Hydrolytic Degradation

-

Acidic Hydrolysis: Mix a stock solution of the compound with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period, with sampling at various time points. Neutralize the samples before analysis.[5]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples before analysis.[5]

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water and incubate under the same conditions as the acidic and basic samples.

Protocol for Oxidative Degradation

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the mixture at room temperature for a defined period, with regular monitoring.

-

Withdraw aliquots at specified time intervals and dilute for analysis.[5]

Protocol for Photolytic Degradation

-

Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples after the exposure period.[5]

Protocol for Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, remove samples, dissolve in a suitable solvent, and analyze.[5]

-

Solution State: Heat the stock solution in a controlled temperature bath (e.g., 60°C) and follow the sampling and analysis procedure as for hydrolytic degradation.

Strategies for Stabilization

Given the susceptibility of the 2-amino-3-methylpyridine scaffold to degradation, several formulation strategies can be employed to enhance its stability.

pH Adjustment and Buffering

For liquid formulations, maintaining an optimal pH is critical. Since aminopyridines can be more susceptible to degradation under acidic conditions, formulating in a neutral to slightly basic pH range can improve stability. The use of appropriate buffering agents is essential to maintain the desired pH throughout the product's shelf life.[8]

Use of Antioxidants

To mitigate oxidative degradation, the inclusion of antioxidants in the formulation is a common and effective strategy.[8] Suitable antioxidants for pharmaceutical formulations include:

-

Ascorbic acid

-

Tocopherol (Vitamin E)

-

Butylated hydroxytoluene (BHT)

-

Sodium metabisulfite

Protection from Light

For photosensitive compounds, protection from light is paramount. This can be achieved through:

-

Primary Packaging: Using amber or opaque containers (e.g., amber vials, bottles).

-

Secondary Packaging: Enclosing the primary container in a light-blocking outer package (e.g., a cardboard carton).

Solid-State Formulation Strategies

For solid dosage forms, several advanced formulation techniques can enhance stability:

-

Microencapsulation: Encapsulating the API in a protective polymer matrix can shield it from environmental factors such as moisture, oxygen, and light.[8]

-

Solid Dispersions: Creating a solid dispersion of the API in a polymer matrix can improve both solubility and stability by preventing crystallization and reducing molecular mobility.

-

Use of Excipients: Careful selection of excipients is crucial. For instance, using excipients with low water content can minimize hydrolytic degradation. In a study on 4-aminopyridine capsules, lactose and microcrystalline cellulose were used as diluents, and the formulations were found to be stable for at least one year when protected from light.[9]

The following table summarizes the key stabilization strategies for formulations containing the 2-amino-3-methylpyridine scaffold.

| Degradation Pathway | Stabilization Strategy | Mechanism of Action |

| Hydrolysis | pH control (buffering) | Minimizes acid/base catalysis of hydrolytic reactions. |

| Low moisture content excipients | Reduces the availability of water for hydrolysis. | |

| Microencapsulation | Creates a physical barrier against moisture. | |

| Oxidation | Addition of antioxidants | Scavenges free radicals and reactive oxygen species. |

| Inert atmosphere packaging | Replaces oxygen with an inert gas (e.g., nitrogen) to prevent oxidation. | |

| Photolysis | Light-protective packaging | Blocks UV and visible light from reaching the drug substance. |

Conclusion

The 2-amino-3-methylpyridine scaffold is a valuable asset in the medicinal chemist's toolbox. However, its inherent chemical reactivity necessitates a proactive and informed approach to stability assessment and formulation development. A comprehensive understanding of its degradation pathways—primarily oxidation and photodegradation—is the first step toward designing robust drug products. By implementing the forced degradation protocols and stabilization strategies outlined in this guide, researchers and drug development professionals can effectively mitigate stability risks, ensuring the development of safe, effective, and stable medicines. The insights provided herein should serve as a practical resource to navigate the challenges associated with this important chemical scaffold, ultimately contributing to the successful translation of promising drug candidates from the laboratory to the clinic.

References

- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.

-

Journal of Chemical and Pharmaceutical Research. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved February 23, 2026, from [Link]

-

PharmaGuideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved February 23, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

-

MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved February 23, 2026, from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved February 23, 2026, from [Link]

-

Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability | PDF. Retrieved February 23, 2026, from [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 23, 2026, from [Link]

-

Veeprho. (2020, July 20). Stress Testing Study Design. Retrieved February 23, 2026, from [Link]

-

Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved February 23, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved February 23, 2026, from [Link]

-

BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved February 23, 2026, from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. jocpr.com [jocpr.com]

- 9. sefh.es [sefh.es]

Novel 2-Aminopyridine Derivatives: A Technical Guide for Kinase Inhibitor Research

Introduction: The Enduring Significance of Kinases and the Rise of the 2-Aminopyridine Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent and highly pursued class of drug targets.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions since the first approval of imatinib in 2001.[3][4][5] Within the expansive chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and efficacy.[6][7] This guide provides an in-depth exploration of novel 2-aminopyridine derivatives, offering a technical resource for researchers and drug development professionals in the field of kinase inhibitor research.

The therapeutic potential of aminopyridine derivatives is well-established, with several approved drugs incorporating this moiety for a range of indications, including anti-inflammatory and antimicrobial applications.[6][8] In the context of kinase inhibition, the 2-aminopyridine core serves as a highly effective hinge-binding motif.[9][10] The nitrogen atom of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[11][12][13][14] This fundamental binding mode provides a robust anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.[11][12]

This guide will delve into the synthetic strategies for generating novel 2-aminopyridine derivatives, analyze the intricate structure-activity relationships that govern their inhibitory profiles, and detail the essential in vitro and in vivo evaluation methodologies. Through a combination of established protocols, data-driven insights, and illustrative case studies, we aim to equip researchers with the knowledge to rationally design and advance the next generation of 2-aminopyridine-based kinase inhibitors.

Part 1: Synthetic Strategies for Novel 2-Aminopyridine Derivatives

The synthesis of a diverse library of 2-aminopyridine derivatives is the cornerstone of any kinase inhibitor discovery program. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most efficient and widely adopted methods for the synthesis of polysubstituted 2-amino-3-cyanopyridines is the one-pot, multi-component reaction (MCR).[15][16][17] This approach offers several advantages, including operational simplicity, high atom economy, and the ability to rapidly generate a diverse range of analogs from readily available starting materials.[17]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines

This protocol describes a rapid and environmentally friendly route to 2-amino-3-cyanopyridines.[17]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Microwave reactor

Procedure:

-

In a 25 mL flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

-

Place the flask in the microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Add cold water to the reaction mixture, and the solid product will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields.[17]

-

Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.

-

One-Pot Reaction: This approach streamlines the synthetic process, reduces waste, and improves overall efficiency by eliminating the need to isolate intermediates.[17]

Another versatile method for synthesizing 2-aminopyridine derivatives involves the Suzuki coupling reaction, which allows for the introduction of various aryl or heteroaryl groups at specific positions of the pyridine ring.[11]

General Synthetic Workflow Diagram

Caption: General Synthetic Workflow for 2-Aminopyridine Derivatives.

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship (SAR) is a critical step in the development of potent and selective kinase inhibitors. For 2-aminopyridine derivatives, modifications at various positions of the scaffold can profoundly impact their biological activity.

The 2-amino group and the pyridine nitrogen are essential for hinge binding, and modifications to the primary amine can lead to a reduction in potency.[12] Substitutions at the 3-, 4-, 5-, and 6-positions of the pyridine ring are commonly explored to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

For instance, in the development of ALK2 inhibitors, it was found that substitution of a 3-phenol with a 4-phenylpiperazine group significantly increased cellular potency.[12] Similarly, in the optimization of JAK2 inhibitors, specific stereoisomers and the introduction of a pyrrolidine moiety at the R position of the 2-aminopyridine scaffold were shown to be crucial for achieving high potency and selectivity.[18][19]

Data Presentation: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors

The following table summarizes the JAK2 inhibitory activity of a series of 2-aminopyridine derivatives, highlighting the impact of different substituents.

| Compound | R-group | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |

| 16m-(R) | (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl | 3 | 255 | 228 | 85 | 76 |

| 21b | Specific proprietary group | 9 | 2484 | 1656 | 276 | 184 |

| Crizotinib | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | - | - | - | - | - |

Data adapted from Ma et al. (2020) and another study on JAK2 inhibitors.[19][20]

Key SAR Insights:

-

Stereochemistry Matters: The (R)-enantiomer of compound 16m showed significantly higher potency, emphasizing the importance of stereochemistry in inhibitor design.[18]

-

Targeting the Hydrophobic Pocket: The trimethoxyphenyl group in some ALK2 inhibitors interacts with a hydrophobic back pocket, and modifications to this group can influence both potency and selectivity.[12]

-

Exploiting Solvent-Exposed Regions: Modifications that extend into the solvent-exposed region can be used to introduce solubilizing groups or improve pharmacokinetic properties without compromising potency.[21]

SAR Relationship Diagram

Caption: Preclinical Evaluation Workflow for a Novel Kinase Inhibitor.

Part 4: Case Studies and Future Perspectives

The 2-aminopyridine scaffold has been successfully incorporated into several clinically approved and late-stage clinical kinase inhibitors, demonstrating its therapeutic value.

Crizotinib: An ALK and ROS1 inhibitor approved for the treatment of non-small cell lung cancer, Crizotinib features a 2-aminopyridine core that is crucial for its activity. [20][22] Future Perspectives:

The field of 2-aminopyridine kinase inhibitor research continues to evolve. Future directions include:

-

Targeting Novel Kinases: The versatility of the 2-aminopyridine scaffold makes it an attractive starting point for developing inhibitors against novel and challenging kinase targets.

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent and allosteric inhibitors based on the 2-aminopyridine core could lead to improved selectivity and potency.

-

Dual-Target Inhibitors: The development of compounds that can simultaneously inhibit two or more kinases is a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. [11][23]

Conclusion

The 2-aminopyridine scaffold has proven to be a remarkably successful and enduring platform for the discovery and development of potent and selective kinase inhibitors. Its ability to effectively engage the kinase hinge region, coupled with the synthetic tractability that allows for extensive exploration of structure-activity relationships, ensures its continued prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of 2-aminopyridine kinase inhibitor research, from synthetic strategies and SAR analysis to preclinical evaluation. By leveraging the principles and protocols outlined herein, researchers can continue to innovate and advance the development of novel 2-aminopyridine derivatives with the potential to address unmet medical needs in oncology and beyond.

References

- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).

- Kinase Inhibitors for Inflammatory Diseases: Preclinical Development - Xtalks. (2023, June 15).

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, August 23). Journal of Medicinal Chemistry.

- Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020, November 14). MDPI.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.

- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023, February 15). PubMed.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- 2-aminopyridine – a classic and trendy pharmacophore. (2026, February 17). ResearchGate.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

- (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate.

- Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. (n.d.). Benchchem.

- Kinase Inhibitors in Preclinical Development - 2021. (2022, May 30). Drug Development Insights by OmicsX.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.

- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.).

- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.

- Opportunities and challenges in the development of kinase inhibitor therapy for cancer. (n.d.).

- Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (n.d.). Benchchem.

- Kinase assays. (2020, September 1). BMG LABTECH.

- Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate.

- yl)acetonitrile and Other Aminopyridine Derivatives in Drug Discovery. (n.d.). Benchchem.

- The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. (2017, September 15). PubMed.

- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025, August 7). ResearchGate.

- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC.

- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024, March 6). Taylor & Francis.

- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022, September 20). Journal of Medicinal Chemistry.

- Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020, April 15). PubMed.

- Scheme 1. Synthesis of 2-iminopyridine derivatives (5a-e) Reagents and... (n.d.). ResearchGate.

- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.

- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018, March 23). ACS Publications.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, September 12). PubMed.

- Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. (2010, January 15). PubMed.

- A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. (2015, May 1). PubMed.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).

- Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.). PUBDB.

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC.

- How protein kinase inhibitors bind to the hinge region of the target protein. (2025, November 4). ResearchGate.

Sources

- 1. xtalks.com [xtalks.com]

- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 3. insights.omicsx.com [insights.omicsx.com]

- 4. mdpi.com [mdpi.com]

- 5. genesdev.cshlp.org [genesdev.cshlp.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimized protocol for N-arylation of 5-bromo-3-methylpyridin-2-amine

Application Note: Optimized Protocol for Chemoselective N-Arylation of 5-bromo-3-methylpyridin-2-amine

Executive Summary

This application note details a high-fidelity protocol for the Palladium-catalyzed N-arylation of 5-bromo-3-methylpyridin-2-amine (1) . This substrate presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The C3-methyl group exerts significant ortho-steric pressure, impeding the approach of the metal center to the amine nitrogen.

-

Chemoselectivity: The C5-bromine atom is a competing electrophile. Standard protocols often result in oligomerization (self-coupling) rather than the desired cross-coupling.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

This guide moves beyond generic Buchwald-Hartwig conditions, utilizing Fourth-Generation (G4) Precatalyst technology and Bulky Biarylphosphine Ligands to achieve high yields while preserving the C5-bromide handle for downstream functionalization.

Strategic Analysis & Mechanistic Logic

The "Ortho-Effect" and Ligand Selection

Standard bidentate ligands (e.g., BINAP, dppf) fail with (1) because they form square-planar complexes that are too crowded to accommodate the bulky 2-aminopyridine during the amine binding step.

-

Solution: Monodentate, dialkylbiaryl phosphine ligands.

-

Selection: BrettPhos is the ligand of choice. Its bulk facilitates reductive elimination, while its electron-rich nature accelerates oxidative addition.[1] Unlike tBuBrettPhos (optimized for amides), BrettPhos offers the specific steric pocket required for primary 2-aminopyridines.

Solving the Chemoselectivity Paradox

The substrate contains an aryl bromide (C5-Br). If coupled with an external Aryl Bromide (Ar-Br), the catalyst cannot easily distinguish between the two, leading to statistical mixtures.

-

Strategy: Electrophile Differentiation .

-

Tier 1 (Recommended): Couple with Aryl Iodides (Ar-I) . Oxidative addition to Ar-I is kinetically faster than Ar-Br, allowing chemoselective coupling at lower temperatures (60–80 °C).

-

Tier 2: If coupling with Ar-Br is necessary, the external Ar-Br must be electron-deficient (activated), and the reaction must be stopped immediately upon consumption of the amine.

-

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle highlighting the critical Amine Binding step where steric hindrance from the C3-methyl group is most problematic, and the competitive risk of C5-Br activation.

Optimized Experimental Protocol

Objective: Chemoselective N-arylation of 5-bromo-3-methylpyridin-2-amine with 4-Iodoanisole (Model Electrophile).

Materials & Reagents

| Component | Role | Specification |

| Substrate | Nucleophile | 5-bromo-3-methylpyridin-2-amine (1.0 equiv) |

| Coupling Partner | Electrophile | Aryl Iodide (1.1 equiv) (See Note 1) |

| Catalyst | Precatalyst | BrettPhos Pd G4 (2–4 mol%) |

| Base | Base | LHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu |

| Solvent | Medium | 1,4-Dioxane or t-Amyl Alcohol (Anhydrous) |

(Note 1: If using Aryl Bromides, increase catalyst loading to 5 mol% and strictly control temperature).

Step-by-Step Methodology

Step 1: Inert Setup (Critical)

-

Oven-dry a 20 mL reaction vial containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen. Note: Palladium catalysts with electron-rich ligands are sensitive to oxidation.

Step 2: Reagent Charging

-

Charge the vial with:

-

5-bromo-3-methylpyridin-2-amine (187 mg, 1.0 mmol).

-

Aryl Iodide (1.1 mmol).

-

BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%).

-

-

If using solid base (NaOtBu): Add 2.2 equiv (211 mg) at this stage.

-

If using LHMDS solution: Add in Step 3.

-

Cap the vial with a septum and purge with Argon for 5 minutes.

Step 3: Solvent & Base Addition

-

Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

-

If using LHMDS: Add 2.2 mL of 1.0 M LHMDS in THF dropwise at room temperature.

-

Why LHMDS? It is a soluble, non-nucleophilic base that minimizes hydrodehalogenation of the C5-Br compared to alkoxides.

-

Step 4: Reaction

-

Place the vial in a pre-heated block at 70 °C .

-

Stir vigorously (800 rpm).

-

Monitoring: Check by LC-MS at 1 hour and 3 hours.

-

Target: Disappearance of amine (1).

-

Stop Condition: If >5% self-coupling (dimer) is observed, lower temp to 60 °C.

-

Step 5: Workup

-

Dilute with Ethyl Acetate (20 mL) and quench with saturated NH₄Cl solution.

-

Filter through a pad of Celite to remove Pd black.

-

Wash organic layer with water and brine. Dry over Na₂SO₄.

Workflow Visualization

Figure 2: Operational workflow for the N-arylation protocol.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl Alcohol (higher solubility). |

| C5-Br Loss (Hydrodehalogenation) | Base is too strong/nucleophilic. | Switch from NaOtBu to Cs₂CO₃ (requires longer time/higher temp) or stick to LHMDS . |

| Self-Coupling (Oligomers) | Competitive Oxidative Addition. | Switch Coupling Partner to Aryl Iodide . Lower temperature by 10 °C. |

| Starting Material Recovery | Steric failure. | Ensure BrettPhos is used (not RuPhos). Verify inert conditions (O2 kills the active catalyst). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[4] Chemical Science, 2, 27.

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

-

Sigma-Aldrich Application Guide. (2023). Buchwald-Hartwig Cross Coupling Reaction User Guide.

Sources

Application Note: Purification of N-(4-fluorophenyl)pyridin-2-amine Derivatives by Flash Chromatography

Introduction & Chemical Context

The synthesis of N-(4-fluorophenyl)pyridin-2-amine and its derivatives is a common objective in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and PROTAC linkers. However, purifying these compounds via flash chromatography presents a distinct challenge due to their chemical structure.[1]

The Purification Challenge: "The Tailing Effect"

The target molecule contains a pyridin-2-amine core. While the secondary amine nitrogen is delocalized into the aromatic system, the pyridine nitrogen retains a lone pair with significant basicity (pKa ~6.8 for the conjugate acid).

When subjected to standard silica gel chromatography, this basic nitrogen interacts strongly with the acidic silanol groups (

-

Peak Tailing: Asymmetrical peaks that smear across fractions.

-

Poor Resolution: Inability to separate the product from closely eluting impurities (e.g., unreacted 4-fluoroaniline).

-

Yield Loss: Irreversible adsorption of the compound onto the silica column.

This guide provides two validated protocols to overcome these issues: a Standard Modifier Protocol (using triethylamine) and an Advanced Stationary Phase Protocol (using amine-functionalized silica).

Mechanism of Interaction

To optimize purification, one must understand the molecular interactions at play.[1] The diagram below illustrates the competition between the target molecule and a mobile phase modifier for the active silanol sites.[2]

Figure 1: Mechanism of amine tailing on silica and the displacement effect of triethylamine (TEA).

Method Development Strategy

Before committing to a flash cartridge, Thin Layer Chromatography (TLC) screening is mandatory.[1]

Solvent System Selection

For aminopyridines, standard Hexane/Ethyl Acetate (EtOAc) systems often fail to move the compound off the baseline or cause streaking.

Recommended TLC Screen:

-

System A: 20% EtOAc in Hexane (Check for retention).

-

System B: 50% EtOAc in Hexane (Check for separation).

-

System C (Modifier): 49% Hexane / 50% EtOAc / 1% Triethylamine (TEA) .

Criterion for Success:

-

Target

should be between 0.20 and 0.35 . -

Spots must be circular, not streak-like.[1]

-

(difference between product and nearest impurity) must be

Protocol A: Standard Silica with Mobile Phase Modifier

Best for: Standard laboratories with generic silica cartridges.

Principle: Adding a competing base (TEA) saturates the acidic silanol sites, allowing the target aminopyridine to elute based on polarity rather than acid-base affinity.

Materials

-

Stationary Phase: Standard Flash Silica (40–63 µm, 60 Å).[1]

-

Solvent A: Hexanes (or Heptane).

-

Solvent B: Ethyl Acetate + 1% v/v Triethylamine (TEA) .

-

Sample Loading: Dry load on Celite or Silica (Recommended due to low solubility of aryl amines in hexanes).

Step-by-Step Procedure

-

Column Equilibration (Critical):

-

Flush the column with 10% Solvent B for at least 3 Column Volumes (CV). This pre-saturates the silica surface with TEA.

-

-

Sample Preparation (Dry Load):

-

Dissolve the crude mixture in a minimum amount of DCM or Acetone.

-

Add Celite 545 (ratio 1:2 sample:Celite).

-

Evaporate solvent under vacuum until a free-flowing powder remains.

-

Pack into a solid load cartridge.

-

-

Gradient Execution:

-

0–2 CV: Isocratic 5% Solvent B (to elute non-polar impurities like bis-arylated byproducts).

-

2–12 CV: Linear gradient 5% to 60% Solvent B.

-

12–15 CV: Hold at 60% Solvent B.

-

-

Detection: Monitor UV at 254 nm (aromatic) and 280 nm (pyridine specific).

Note: TEA has a high boiling point. Fractions must be evaporated thoroughly or azeotroped with ethanol to remove trace amine smell.

Protocol B: Amine-Functionalized Silica (The "Green" Method)

Best for: High-purity requirements, LC-MS compatibility, and avoiding TEA.[1]

Principle: Using silica bonded with aminopropyl groups (

Materials

-

Stationary Phase: Amine-functionalized Silica (

-Silica). -

Solvent A: Hexanes.[3]

-

Solvent B: Ethyl Acetate (No modifier needed).

Step-by-Step Procedure

-

No Pre-Equilibration Required: Amine columns do not require modifier saturation.

-

Gradient Setup:

-

Aminopyridines elute faster on amine silica than regular silica.

-

Reduce the polarity of your gradient by roughly 50% compared to Protocol A.

-

Example: If Protocol A required 40% EtOAc, Protocol B will likely elute at 20% EtOAc.[1]

-

-

Execution:

-

0–10 CV: Linear gradient 0% to 40% EtOAc in Hexane.

-

-

Advantages:

-

Solvent Recovery: Solvents are pure (no TEA) and can be recycled.

-

Stability: The product is not exposed to reactive free amines in the mobile phase.

-

Workflow Visualization

The following diagram outlines the decision-making process for purifying N-phenylpyridin-2-amine derivatives.

Figure 2: Decision tree for selecting the optimal purification route based on TLC behavior.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Compound Streaking | Acidic silanols interacting with Pyridine N. | Protocol A: Increase TEA to 2%. Protocol B: Switch to Amine-Silica. |

| Co-elution with Aniline | Starting material (4-fluoroaniline) has similar polarity. | Use a shallower gradient (e.g., 0.5% increase per CV). Aniline is less basic and usually elutes earlier on Amine silica. |

| Precipitation on Column | Low solubility in Hexane/EtOAc. | Mandatory: Use Dry Loading (Celite). Do not attempt liquid loading in DCM if the gradient starts at 0% DCM. |

| High Backpressure | TEA reacting with chlorinated solvents (if used). | Avoid mixing TEA with DCM/Chloroform for long periods; salts (TEA-HCl) can form and clog frits. |

References

-

Teledyne ISCO. (2018). Effective Organic Compound Purification Handbook. Retrieved from [Link]

-

Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Reich, H. J. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11643997, N-Phenylpyrimidin-2-amine. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for the purification of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine via recrystallization. Recognizing the critical role of compound purity in drug discovery and development, this document outlines a systematic approach to solvent selection, protocol optimization, and troubleshooting. The methodologies presented are grounded in established principles of physical organic chemistry and are designed to guide researchers in obtaining high-purity crystalline material suitable for downstream applications.

Introduction: The Imperative for Purity

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a halogenated N-arylpyridin-2-amine, a structural motif prevalent in pharmacologically active compounds. The efficacy, safety, and reproducibility of biological and clinical studies are directly contingent on the purity of the active pharmaceutical ingredient (API). Recrystallization remains a cornerstone technique for the purification of solid organic compounds, offering an effective and scalable method to remove impurities. This application note details the critical considerations and a step-by-step protocol for the successful recrystallization of the title compound.

Foundational Principles: Solvent Selection and Solubility

The success of any recrystallization protocol hinges on the judicious selection of a suitable solvent or solvent system. The ideal solvent should exhibit the following characteristics:

-

High solubility of the compound at elevated temperatures.

-

Low solubility of the compound at low temperatures.

-

Impurities should either be highly soluble or insoluble at all temperatures.

-